2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-7-3-4-8-16(14)21-24-15(2)19(27-21)11-22-20(26)12-25-13-23-17-9-5-6-10-18(17)25/h3-10,13H,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBTVZGLFURPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Benzimidazole and Thiazole Rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and thiazole rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The thiazole ring can interact with cellular membranes, disrupting their function. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole Substituents
- Compound 9c () : Replaces the o-tolyl group with a 4-bromophenyl thiazole. The bromine atom increases molecular weight (MW: 543.2 vs. target compound’s ~450) and may enhance halogen bonding but reduces solubility (logP: 4.1 vs. 3.8) .
- N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide () : Fluorine substituents improve metabolic stability but reduce thiazole ring reactivity compared to methyl and o-tolyl groups .
Table 1: Substituent Effects on Thiazole Moieties
Benzimidazole Derivatives with Varied Linkers
- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, ) : Replaces the acetamide bridge with a thioacetamido group. The sulfur atom increases polar surface area (PSA: 120 Ų vs. 95 Ų) but reduces membrane permeability .
- 5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine (): A thiadiazole linker instead of thiazole.
Table 2: Linker Modifications and Pharmacokinetic Properties
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic derivative that combines elements from benzimidazole and thiazole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety linked to a thiazole derivative, which is expected to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated related benzimidazole derivatives against several cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver) cells. The results demonstrated that certain derivatives exhibited IC50 values ranging from 4 to 17 μM, indicating potent antitumor activity compared to standard chemotherapeutics like 5-FU and SU11248 .
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 5a | A549 | 4 | Superior to 5-FU |
| 5d | HCT116 | 17 | Comparable to SU11248 |
Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has also been explored. Research indicates that thiazole derivatives can significantly decrease the viability of pathogenic bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study focusing on thiazole derivatives reported that specific compounds showed high activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) less than 10 µg/mL. This suggests that the incorporation of thiazole into the benzimidazole framework could enhance antimicrobial efficacy .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <1 |
| Candida albicans | <10 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell division and apoptosis, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
